molecular formula C14H22N2 B2601760 (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine CAS No. 1092294-32-0

(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine

Cat. No. B2601760
CAS RN: 1092294-32-0
M. Wt: 218.344
InChI Key: ZELZJSMTYJIMIM-UHFFFAOYSA-N
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Description

“(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine” is a chemical compound with the IUPAC name 1-benzyl-N-isopropyl-3-pyrrolidinamine . It has a molecular weight of 218.34 g/mol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of “(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine” is C14H22N2 . The InChI code is 1S/C14H22N2/c1-12(2)15-14-8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 . The compound has one defined atom stereocenter .


Physical And Chemical Properties Analysis

“(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine” has a molecular weight of 218.34 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass are 218.178298710 g/mol . The topological polar surface area is 15.3 Ų . The compound has 16 heavy atoms .

Scientific Research Applications

Chemical Structure and Reactions

  • Recyclization Reactions and Crystal Structure Analysis: (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine is involved in recyclization reactions of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates, leading to the formation of specific pyrrolidine-2-carboxylates. The crystal and molecular structure of one such compound, a derivative of (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine, was elucidated through XRD analysis, highlighting its potential in chemical synthesis and structural studies (Silaichev et al., 2010; Silaichev et al., 2008).

Synthesis and Characterization

  • Derivative Synthesis: The compound plays a crucial role in the synthesis of various derivatives, such as 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, showcasing its utility in the creation of complex molecular structures (Kuznetsov & Chapyshev, 2007).

Biological Relevance and Applications

  • Pyrrole Derivatives in Biology: As a pyrrolidine derivative, (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine is related to pyrrole, a fundamental component in critical biological molecules like heme and chlorophyll. Pyrrole and its derivatives, including pyrrolidine, play significant roles in biology, chemistry, and material science, being key to the structure of many natural products and synthetic compounds. The insights into the preparation and utility of pyrrole derivatives highlight the potential biological and pharmaceutical applications of these compounds (Anderson & Liu, 2000).

Catalysis and Material Science

  • Catalytic Applications: (1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine and its derivatives have been used in the synthesis and characterization of complexes, such as those involving Co(III), that exhibit unique structural properties and potential catalytic applications. The formation of complexes with detailed molecular structures indicates potential applications in catalysis and material science (Amirnasr et al., 2002).

Safety and Hazards

The safety information for “(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amine” indicates that it has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H315 and H318 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P310, P332+P313, and P362 .

properties

IUPAC Name

1-benzyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)15-14-8-9-16(11-14)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELZJSMTYJIMIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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